
EGTA disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized by reacting ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction involves dissolving the acid in water and then adding sodium hydroxide to adjust the pH to around 8.0. The solution is then filtered and sterilized to obtain a clear, colorless solution .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid is dissolved in large reactors, and sodium hydroxide is added to achieve the desired pH. The solution is then filtered, sterilized, and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The most common reagent used with this compound is sodium hydroxide, which is used to adjust the pH of the solution. The chelation reactions typically occur at neutral to slightly basic pH levels .
Major Products Formed
The major products formed from the reactions of this compound are metal-EGTA complexes. These complexes are highly stable and are used in various applications to sequester metal ions .
Applications De Recherche Scientifique
EGTA disodium has a wide range of applications in scientific research:
Mécanisme D'action
EGTA disodium exerts its effects by chelating divalent and trivalent metal ions, particularly calcium ions. The chelation process involves the formation of an octahedral complex with the metal ions, which is then excreted from the body through urine. This reduces the concentration of these ions in the blood and other tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a broader affinity for various metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA but with an additional amine group, providing higher chelation capacity.
Nitrilotriacetic acid (NTA): A biodegradable chelating agent with a lower chelation capacity compared to EGTA and EDTA.
Uniqueness
EGTA disodium is unique due to its high selectivity for calcium ions, making it particularly useful in applications where the presence of other metal ions like magnesium is not problematic. This selectivity allows for more precise control in experiments and industrial processes that require the removal of calcium ions .
Propriétés
Numéro CAS |
26082-78-0 |
|---|---|
Formule moléculaire |
C14H22N2Na2O10 |
Poids moléculaire |
424.31 g/mol |
Nom IUPAC |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Clé InChI |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
SMILES canonique |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Numéros CAS associés |
67-42-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



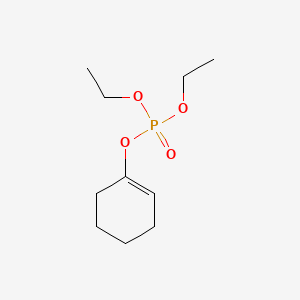

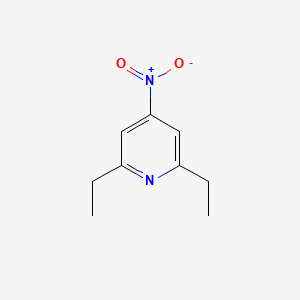
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
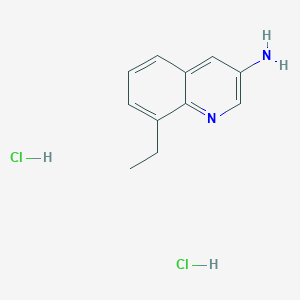

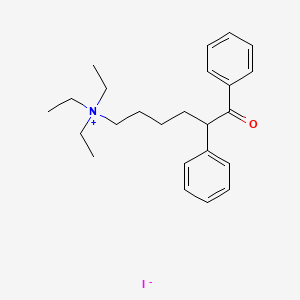

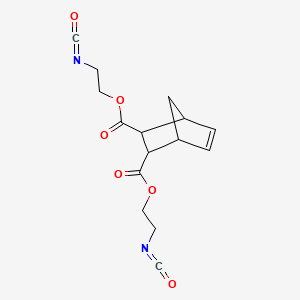

![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)

